3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a hydroxy group, a nitrophenyl group, and a tetrahydroquinazolinone core, making it a unique and interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinazolinone core. The hydroxy group is introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-keto-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one.
Reduction: Formation of 3-hydroxy-2-(2-aminophenyl)-1,2,3,4-tetrahydroquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the nitro group, which may affect its biological activity.
2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the hydroxy group, which may influence its interaction with molecular targets.
3-Hydroxy-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Has the nitro group in a different position, potentially altering its reactivity and biological effects.
Uniqueness
3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the presence of both the hydroxy and nitrophenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-hydroxy-2-(2-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14-9-5-1-3-7-11(9)15-13(16(14)19)10-6-2-4-8-12(10)17(20)21/h1-8,13,15,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBGTIABOVYVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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